
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A variety of synthetic routes have been reported, including condensations of ketones, aldehydes and hydrazine monohydrochloride, oxidation employing bromine, and reactions involving dialkyl azodicarboxylates and substituted propargylamines .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The IUPAC Standard InChI is InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H, (H,5,6) .Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a colorless, non-toxic, and volatile liquid. It is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Reactivity
- Synthesis of Water-Soluble Pyrazolate Rhodium(I) Complexes : New pyrazoles containing aminoalkyl groups were prepared, leading to the synthesis of pyrazolate rhodium(I) complexes. These complexes were soluble in polar solvents such as water, showcasing their potential in catalytic applications and synthesis of water-soluble compounds (Esquius et al., 2000).
Molecular Structure and Nonlinear Optical Properties
- Structural and Optical Properties : A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated its stability and considerable nonlinear optical properties through X-ray diffraction and spectroscopic characterizations. This highlights its potential in optical and electronic applications (Tamer et al., 2016).
Synthetic Methods and Chemical Reactivity
- C-H Arylation of Pyrazoles : The first catalytic intermolecular C-H arylation of pyrazoles was reported, providing a new approach to synthesize complex arylated pyrazoles. This method allows for direct attachment of arene rings to predetermined positions on the heteroarene nucleus, offering a versatile tool for synthetic chemists (Goikhman et al., 2009).
Applications in Drug Discovery and Material Science
Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyrazole intermediates, were tested for their cytotoxic properties against various cancer cell lines. Some compounds showed potent cytotoxicity, highlighting their potential in drug discovery (Deady et al., 2003).
Hydrogel Modification for Medical Applications : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to enhance their properties. These modified hydrogels exhibited increased thermal stability and showed promising antibacterial and antifungal activities, making them suitable for medical applications (Aly et al., 2015).
作用機序
Target of Action
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that has been found to have biological activity against various targets. It has been reported to have potential anti-tubercular activity against the Mycobacterium tuberculosis strain . It also showed potent antipromastigote activity against Leishmania aethiopica clinical isolate .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole derivatives can inhibit adenosine triphosphate (atp) sensitive potassium channels in cardiac muscle, which is relevant for the treatment of cardiovascular diseases .
Pharmacokinetics
The compound’s solubility and other chemical properties suggest that it may have good bioavailability .
Result of Action
The result of the action of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine can vary depending on the target and the biological context. For instance, it has been reported to have anti-tubercular activity and antipromastigote activity . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in their function.
Action Environment
The action, efficacy, and stability of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C
Safety and Hazards
While specific safety and hazard information for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is not available, it’s important to handle all chemicals with appropriate safety measures. Some similar compounds have been classified as hazardous, with potential skin and eye irritation and specific target organ toxicity .
将来の方向性
Pyrazole derivatives, including 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, continue to be a focus of research due to their diverse pharmacological effects and their use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing new synthetic techniques, exploring additional biological activities, and finding new and improved applications .
特性
IUPAC Name |
4-bromo-1,5-dimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKPNJCYQBXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)
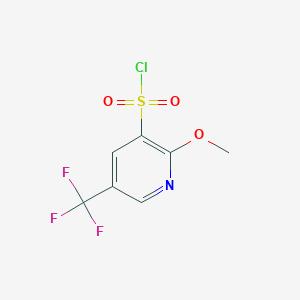
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)
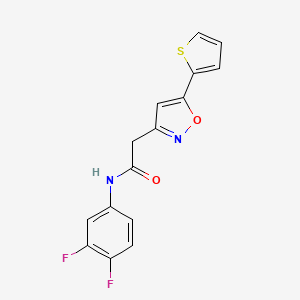
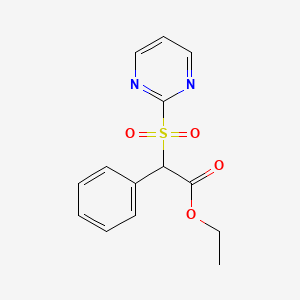
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
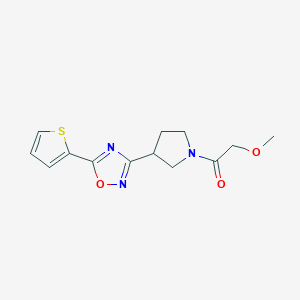
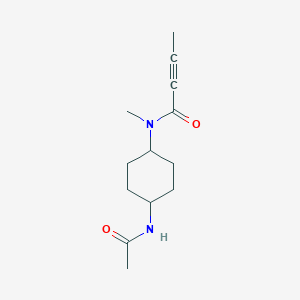
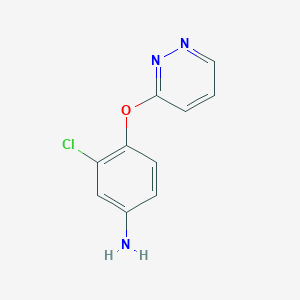

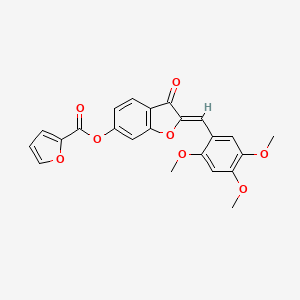
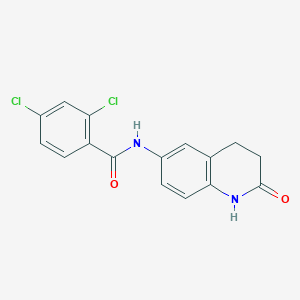
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)
